molecular formula C9H12N2O3 B8645656 Methyl 2-formyl-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Methyl 2-formyl-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B8645656
M. Wt: 196.20 g/mol
InChI Key: IKSDGZXNFXCHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formyl-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-formyl-3-(1-methylpyrazol-4-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-11-5-7(4-10-11)3-8(6-12)9(13)14-2/h4-6,8H,3H2,1-2H3

InChI Key

IKSDGZXNFXCHJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(C=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (18.7 g, 111 mmol) and methyl formate (14.02 g, 233 mmol) in dry THF (20 ml) was added dropwise over 2 h to a stirred, ice-cooled suspension of t-BuOK (31.2 g, 278 mmol) in dry THF (160 ml) under argon. The mixture was then allowed to warm to room temperature and stirred for 16 h. The solvents were removed in vacuo, and the residue was dissolved in water (50 ml). The solution was extracted with ethyl acetate (30 ml×2), and the aqueous phase was neutralized with 1M HCl to pH ˜5. The solid was collected. The filtrate was extracted with ethyl acetate (40 ml×2), dried over Na2SO4, filtered and concentrated in vacuo. The solids were combined to give the title compound as a white solid (9.1 g, 39.8% yield). LCMS: rt=1.05 min, [M+H+]=197
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
39.8%

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